3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-one
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Overview
Description
3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-one is a synthetic steroidal compound It is characterized by the presence of a tetrahydropyran-2-yloxy group attached to the androst-5-en-17-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-one typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. The process begins with the reaction of androst-5-en-17-one with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether . This reaction is usually carried out under mild conditions to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related conditions.
Industry: It may be used in the production of pharmaceuticals and other steroid-based products
Mechanism of Action
The mechanism of action of 3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-one involves its interaction with specific molecular targets, such as steroid receptors. The tetrahydropyranyl group may influence the compound’s binding affinity and selectivity for these receptors. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-ol
- 3-(tetrahydro-2H-pyran-2-yloxy)androstan-17-one
- 3-(tetrahydro-2H-pyran-2-yloxy)stigmast-5-ene
Uniqueness
3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-one is unique due to its specific structural features, which include the tetrahydropyranyl group attached to the androst-5-en-17-one backbone
Properties
Molecular Formula |
C24H36O3 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(10R,13S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H36O3/c1-23-12-10-17(27-22-5-3-4-14-26-22)15-16(23)6-7-18-19-8-9-21(25)24(19,2)13-11-20(18)23/h6,17-20,22H,3-5,7-15H2,1-2H3/t17?,18?,19?,20?,22?,23-,24-/m0/s1 |
InChI Key |
NIXXKMPUWREKQR-LZEXXEOPSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(C4)OC5CCCCO5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5CCCCO5)C |
Origin of Product |
United States |
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